2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . They are known to interact with various targets such as enzymes and receptors, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the use of glyoxal and ammonia. For 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride, the synthetic route may involve the reaction of 2-ethylimidazole with ethylene diamine under specific conditions .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific industrial production method for this compound would depend on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a synthon in the synthesis of various chemical compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including antibacterial, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(2-Hydroxyethyl)imidazole: Known for its use in various chemical and biological applications.
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with similar properties and applications.
Uniqueness
2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research and industrial applications .
Properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)ethanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.3ClH/c1-2-7-9-4-6-10(7)5-3-8;;;/h4,6H,2-3,5,8H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDMEOKKYMVTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.